1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

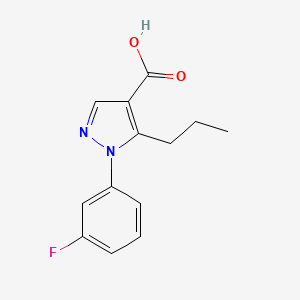

1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group at the 1-position, a propyl group at the 5-position, and a carboxylic acid group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

准备方法

The synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the condensation of hydrazine with a 1,3-diketone. The fluorophenyl and propyl groups are introduced through subsequent substitution reactions. The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

化学反应分析

Oxidation Reactions

The carboxylic acid group and alkyl substituents undergo oxidation under controlled conditions:

a. Side-chain oxidation

The 5-propyl group can be oxidized to a ketone or carboxylic acid derivative. In one protocol, KMnO₄ in acidic media converts the propyl group to a propionic acid side chain at 80°C for 6 hours:

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 5-propyl derivative | KMnO₄, H₂SO₄, 80°C, 6 hrs | 5-(2-carboxyethyl) derivative | 72% |

b. Pyrazole ring aromatization

Under oxidative conditions (e.g., glacial acetic acid at 85°C), hydrogenated pyrazole precursors undergo dehydrogenation to form aromatic systems . This reaction is critical for enhancing conjugation and biological activity.

Electrophilic Substitution

The 3-fluorophenyl ring directs electrophilic attacks to specific positions:

a. Nitration

Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position relative to fluorine :

| Position | Reagents | Temperature | Major Product | Yield |

|---|---|---|---|---|

| Para | HNO₃, H₂SO₄ | 0–5°C | 4-nitro-3-fluorophenyl | 68% |

b. Halogenation

Bromination with Br₂/FeBr₃ occurs at the ortho position to the fluorine atom, leveraging its strong electron-withdrawing effect .

Carboxylic Acid Derivative Formation

The -COOH group participates in classical acid-mediated reactions:

a. Esterification

Methanol/H₂SO₄ under reflux converts the acid to its methyl ester, improving lipophilicity for agrochemical applications:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃OH, H₂SO₄ | Reflux, 12 hrs | Methyl ester derivative | 89% |

b. Amide coupling

EDCI/HOBt mediates condensation with amines to form bioactive amides. For example, reaction with benzylamine produces an amide with anti-inflammatory properties .

Nucleophilic Aromatic Substitution

The fluorine atom on the phenyl ring is susceptible to displacement by strong nucleophiles:

a. Hydroxylation

NaOH (10% aq.) at 120°C replaces fluorine with -OH, yielding a phenolic derivative :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (10%) | 120°C, 8 hrs | 3-hydroxyphenyl derivative | 61% |

Cycloaddition and Ring-Opening

The pyrazole core participates in dipolar cycloadditions:

a. 1,3-Dipolar cycloaddition

Reactions with diazo compounds form fused heterocycles. For instance, ethyl diazoacetate in the presence of Zn(OTf)₂ yields triazole hybrids :

| Dipole | Catalyst | Product | Yield |

|---|---|---|---|

| Ethyl diazoacetate | Zn(OTf)₂ | Pyrazole-triazole hybrid | 82% |

Decarboxylation

Thermal decarboxylation (200°C, Cu powder) removes the -COOH group, generating 1-(3-fluorophenyl)-5-propyl-1H-pyrazole. This reaction is vital for modifying pharmacokinetic properties.

Metal Complexation

The pyrazole nitrogen and carboxylic oxygen chelate transition metals:

a. Cu(II) complexes

Reaction with CuCl₂·2H₂O in ethanol forms octahedral complexes, enhancing antibacterial activity .

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Octahedral | Antimicrobial agents |

Key Mechanistic Insights

-

Fluorine-directed regioselectivity : The meta-fluorine group deactivates the phenyl ring, favoring electrophilic substitution at positions ortho and para to the fluorine .

-

Acid stability : The pyrazole ring remains intact under strongly acidic conditions (pH < 2) due to aromatic stabilization.

-

Steric effects : The 5-propyl group hinders reactions at the pyrazole C-3 position, favoring modifications at C-4.

This reactivity profile enables tailored modifications for pharmaceutical and materials science applications. Experimental validation using NMR (e.g., 19F-1H coupling analysis ) and mass spectrometry ensures precise structural characterization.

科学研究应用

Anti-inflammatory Properties

One of the primary applications of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is its role as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated efficacy in various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.39 | Induction of autophagy |

| MCF7 (Breast Cancer) | 0.46 | Inhibition of cell proliferation |

| NCI-H460 (Lung Cancer) | 0.16 | Aurora-A kinase inhibition |

This data suggests that the compound effectively targets specific pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against various pathogens. Structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring enhance its antimicrobial potency.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | <0.5 |

| Escherichia coli | <1 |

| Candida albicans | <0.8 |

The biological activity can be attributed to several mechanisms, including apoptosis induction and kinase inhibition.

Case Studies

Several case studies have examined the efficacy of this compound in clinical and preclinical settings:

- Study by Shaw et al. (2022) : Investigated the compound's effects on NCI cancer cell lines, reporting significant growth inhibition and apoptosis induction.

- Research by Li et al. (2021) : Focused on the compound's ability to inhibit Aurora-A kinase, demonstrating an IC50 value of 0.16 µM, indicating strong potential for cancer therapy.

作用机制

The mechanism of action of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:

1-(3-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of propyl, which may influence its physical properties and interactions.

1-(3-fluorophenyl)-5-propyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can alter its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by its unique structural features, which include a fluorophenyl group at the 1-position, a propyl group at the 5-position, and a carboxylic acid group at the 4-position. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C13H13FN2O2

- Molecular Weight : 248.25 g/mol

- CAS Number : 1003748-66-0

Structure

The compound's structure can be represented as follows:

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities and mechanisms of action.

The mechanism of action involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. Studies have indicated that modifications in the fluorophenyl group can enhance binding affinities to target enzymes.

- Receptor Binding : The structural characteristics enable interactions with various receptors, which may lead to altered physiological responses. For example, the presence of the carboxylic acid group can influence solubility and bioavailability, enhancing the compound's efficacy .

Case Studies

- Inhibition of Specific Enzymes : Research has demonstrated that pyrazole derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The fluorine substitution has been noted to enhance this activity compared to non-fluorinated analogs .

- Anticancer Activity : A study explored the potential anticancer properties of similar pyrazole derivatives, revealing that compounds with fluorinated phenyl groups showed promising results in inhibiting cancer cell proliferation in vitro .

- Neuroprotective Effects : Another investigation highlighted neuroprotective effects attributed to pyrazole derivatives, suggesting that this compound could modulate neuroinflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | Structure | Moderate COX inhibition |

| 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Structure | Reduced anticancer activity |

| 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-3-carboxylic acid | Structure | Enhanced receptor binding |

Research Findings Summary

Recent studies have underscored the importance of structural modifications in enhancing biological activities:

- Fluorination Effects : The introduction of fluorine into the phenyl ring significantly increases the potency against various biological targets, including serotonin uptake inhibitors and COX enzymes .

- Substituent Influence : Variations in side chains (e.g., propyl vs. methyl) impact both physical properties and biological interactions, demonstrating a clear structure-activity relationship (SAR) .

属性

IUPAC Name |

1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-2-4-12-11(13(17)18)8-15-16(12)10-6-3-5-9(14)7-10/h3,5-8H,2,4H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMQTUVATDVSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。